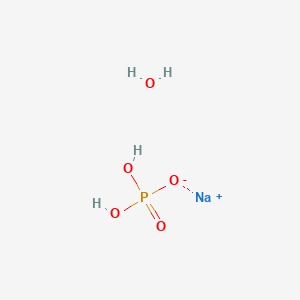

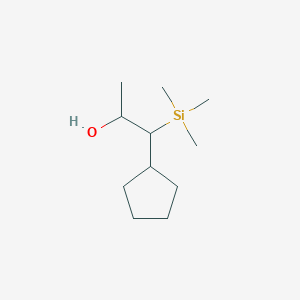

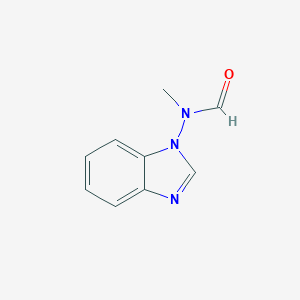

![molecular formula C14H12BrNO B127465 4'-(溴甲基)-[1,1'-联苯]-2-甲酰胺 CAS No. 147404-72-6](/img/structure/B127465.png)

4'-(溴甲基)-[1,1'-联苯]-2-甲酰胺

描述

“4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxamide” is a chemical compound that is used as an analytical method in drug discovery and development . It is also known as 4-Phenylbenzyl bromide and is used in laboratory chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4′-methyl-2- (N-trityl-1H-tetrazol-5-yl) biphenyl was brominated with N-bromosuccinimide (NBS) in cyclohexane with 2,2′-azo-isobutyronitrile (AIBN) acting as an initiator to provide the title compound in 83.8% yield .

Molecular Structure Analysis

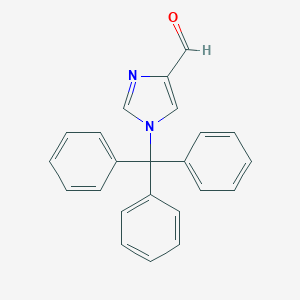

The molecular structure of “4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxamide” can be represented by the molecular formula C13H11Br . The InChI code for this compound is 1S/C13H11Br/c14-10-11-6-8-13 (9-7-11)12-4-2-1-3-5-12/h2-9H,10H2 .

Physical And Chemical Properties Analysis

The molecular weight of “4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxamide” is 247.13 g/mol . The compound is a crystal - powder .

科学研究应用

Organic Synthesis

4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxamide: is a valuable intermediate in organic synthesis. It can be utilized for the preparation of various biphenyl derivatives through palladium-catalyzed cross-coupling reactions . These derivatives are crucial in the synthesis of complex organic molecules that have applications in pharmaceuticals, agrochemicals, and materials science.

Pharmacology

In pharmacological research, this compound serves as a precursor for the synthesis of small molecule libraries. These libraries are screened for biological activity, aiding in the discovery of new drugs. Its bromomethyl group is particularly reactive, allowing for subsequent functionalization to create diverse pharmacophores .

Material Science

The bromomethyl group in 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxamide is reactive towards various nucleophiles, making it suitable for the modification of surfaces or the construction of polymer frameworks. This reactivity can be harnessed to create novel materials with specific physical or chemical properties for use in electronics, coatings, and nanotechnology applications .

Analytical Chemistry

This compound can be used as a standard or reference material in chromatography and mass spectrometry. Its well-defined structure and properties allow for the calibration of analytical instruments and the development of new analytical methods, which are essential for quality control in various industries .

Environmental Studies

The environmental behavior of brominated biphenyl compounds, including 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxamide , is of interest due to their potential as persistent organic pollutants. Studies on their degradation, bioaccumulation, and toxicity are important for assessing environmental risks and developing remediation strategies .

Biochemistry

In biochemistry, the compound’s ability to undergo further functionalization makes it a candidate for the design of probes and reagents. These can be used to study biological processes, enzyme activities, and protein interactions, providing insights into cellular mechanisms and disease pathology .

安全和危害

“4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

2-[4-(bromomethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,9H2,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWXVFIRWRUILN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570189 | |

| Record name | 4'-(Bromomethyl)[1,1'-biphenyl]-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide | |

CAS RN |

147404-72-6 | |

| Record name | 4'-(Bromomethyl)[1,1'-biphenyl]-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Bis(pyridin-2-ylmethyl)amino]ethanol](/img/structure/B127410.png)